molecular formula C12H12FN3 B11813991 1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B11813991
M. Wt: 217.24 g/mol
InChI Key: VJNTVEWMNQLYKA-UHFFFAOYSA-N
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Description

1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and allyl bromide.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials and a suitable catalyst.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazole derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide.

Scientific Research Applications

1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine can be compared with other similar compounds, such as:

    1-Allyl-4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar fluorophenyl group but differs in the presence of a pyrrolone ring instead of an imidazole ring.

    1-Allyl-4-(2-furoyl)piperazine: This compound contains a furoyl group and a piperazine ring, offering different chemical properties and biological activities.

    4-Hydroxy-2-quinolones: These compounds have a quinolone ring and are known for their antimicrobial activities, providing a basis for comparison in terms of biological effects.

The uniqueness of this compound lies in its specific combination of the imidazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C12H12FN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h2-6,8H,1,7,14H2

InChI Key

VJNTVEWMNQLYKA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC=CC=C2F

Origin of Product

United States

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